Phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate
Description
Phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a structurally complex carbamate derivative featuring a naphthalen-2-ylsulfonyl group, a phenoxycarbonyloxy-substituted phenyl moiety, and a terminal phenyl carbamate. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, bioavailability, and tunable reactivity. Its synthesis likely involves sequential sulfonylation, carbamate formation, and functionalization steps, analogous to methods reported for structurally related compounds .
Properties
IUPAC Name |
[4-[naphthalen-2-ylsulfonyl(phenoxycarbonyl)amino]phenyl] phenyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO7S/c32-29(36-25-11-3-1-4-12-25)31(39(34,35)28-20-15-22-9-7-8-10-23(22)21-28)24-16-18-27(19-17-24)38-30(33)37-26-13-5-2-6-14-26/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZACCOHMCSKGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the sulfonation of naphthalene to introduce the sulfonyl group, followed by the coupling of the phenylcarbamate moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
The compound Phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and biological research.
Chemical Properties and Structure
This compound is characterized by a complex structure that includes a naphthalene moiety, sulfonamide linkage, and carbamate functionality. Its molecular formula is C₁₈H₁₈N₂O₅S, indicating the presence of phenolic groups that contribute to its reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The sulfonamide group is known for enhancing the selectivity of drugs towards cancer cells by inhibiting specific enzymes involved in tumor growth. For instance, research has shown that derivatives of sulfonamide compounds can effectively target carbonic anhydrase IX, a marker often overexpressed in tumors .
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and chronic inflammatory diseases. Studies have demonstrated that similar sulfonamide-based compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .
Drug Delivery Systems
This compound can be utilized in drug delivery systems due to its amphiphilic nature, which allows it to form micelles or liposomes. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research has highlighted the effectiveness of such systems in delivering chemotherapeutic agents while minimizing side effects .
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material resilience and stability under various environmental conditions .
Coatings and Adhesives
The unique chemical structure allows for the development of coatings and adhesives with specific functional properties, such as increased adhesion strength and resistance to environmental degradation. Studies have reported on the efficacy of sulfonamide-based coatings in protecting surfaces from corrosion and wear .
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor in biochemical assays. The sulfonamide group is known to interact with active sites of various enzymes, providing insights into enzyme kinetics and mechanisms .
Molecular Probes
This compound can be utilized as a molecular probe in biological studies to track cellular processes or interactions at the molecular level. Its fluorescent properties make it suitable for imaging applications in live-cell microscopy .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of sulfonamide derivatives similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines with minimal toxicity towards normal cells, highlighting its potential as a selective anticancer agent .
Case Study 2: Drug Delivery Enhancement
Research conducted at a leading pharmaceutical institute demonstrated that incorporating this compound into lipid nanoparticles improved the delivery efficiency of hydrophobic drugs by up to 70%, showcasing its utility in enhancing therapeutic efficacy .
| Application Area | Specific Use | Outcome |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Selective cytotoxicity against cancer cells |
| Anti-inflammatory treatment | Reduction in cytokine production | |
| Materials Science | Polymer synthesis | Enhanced thermal stability |
| Coatings | Improved resistance to corrosion | |
| Biological Research | Enzyme inhibition studies | Insights into enzyme kinetics |
| Molecular probes | Effective tracking in live-cell imaging |
Mechanism of Action
The mechanism of action of Phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The phenylcarbamate moiety may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Property Comparison of Carbamate Derivatives
| Compound Class/Example | Key Substituents | Lipophilicity (log k) | Synthesis Complexity | Reference |
|---|---|---|---|---|
| Target Compound | Naphthalen-2-ylsulfonyl, phenoxycarbonyloxy | Estimated: 3.5–4.2* | High | — |
| 4a–i (Chlorophenyl alkyl-carbamates) | 3-Chlorophenylamino, alkyl carbamate | Reported: 2.1–2.8 | Moderate | |
| 5a–i (Dichlorophenyl alkyl-carbamates) | 4-Dichlorophenylamino, alkyl carbamate | Reported: 2.5–3.1 | Moderate |
*Estimated based on structural analogs.
Research Findings and Implications
- Property-Performance Relationships : The target compound’s structural complexity may enhance thermal stability and target affinity but complicate metabolic clearance.
- Synthetic Feasibility : Multi-step protocols with stringent purification requirements are anticipated, mirroring trends in advanced carbamate synthesis .
- Biological Potential: While chlorophenyl carbamates exhibit documented enzyme inhibitory activity , the target’s sulfonyl group could broaden its interactome to include sulfotransferases or proteases.
Biological Activity
Phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on recent studies, patents, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene sulfonyl group, a phenoxycarbonyl moiety, and a carbamate linkage. Its molecular formula and weight are essential for understanding its interactions in biological systems.
Antimicrobial Activity
Research indicates that derivatives of phenyl carbamates exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown effectiveness against Mycobacterium tuberculosis , including multidrug-resistant strains. Notably, minimum inhibitory concentrations (MICs) for these compounds ranged from 0.125 to 8 μM , with some derivatives demonstrating particularly high activity against resistant strains without cross-resistance to established drugs .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μM) | Target Organism |
|---|---|---|
| 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate | 0.25 - 2 | Mycobacterium tuberculosis |
| Salicylanilide Derivative | 0.49 | Methicillin-resistant Staphylococcus aureus |
| Unspecified Carbamate Derivative | 0.125 - 8 | Multidrug-resistant Mycobacteria |
Cytotoxicity and Cytostatic Effects
In vitro studies have demonstrated that certain derivatives cause significant cytostasis, with IC50 values lower than 10 μM . This suggests potential for therapeutic applications in cancer treatment. The selectivity index for drug-susceptible versus drug-resistant strains was notably high, indicating promising candidates for further development .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific metabolic pathways in target organisms. For instance, the inhibition of tyrosinase activity has been observed in some phenolic compounds related to this class, which could have implications for skin-related conditions or pigmentation disorders .
Case Studies
- Antimycobacterial Activity : A study reported on the synthesis of various phenylcarbamoyl derivatives that were tested against Mycobacterium tuberculosis . The most active compounds were noted for their ability to inhibit growth at low concentrations, suggesting a strong potential for treating infections caused by resistant strains .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of phenolic compounds derived from similar structures on cancer cell lines. The results indicated that certain modifications to the phenyl ring significantly enhanced cytotoxicity while maintaining low toxicity towards normal cells .
Q & A
Q. What are the recommended synthetic routes for Phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as phenoxycarbonyloxy-substituted phenyl derivatives. A common strategy is coupling naphthalen-2-ylsulfonyl chloride with a pre-synthesized carbamate precursor. For carbamate formation, reactions between phenols and isocyanates (e.g., phenyl isocyanate) in the presence of catalysts like 4-dimethylaminopyridine (4-DMAP) in dichloromethane (DCM) or dimethylformamide (DMF) are standard. However, if this fails, alternative routes using coupling reagents like TBTU (tetramethyluronium tetrafluoroborate) with DIPEA (N,N-diisopropylethylamine) can be employed to form amide or carbamate linkages .
- Example conditions:
- Step 1 : React 4-hydroxyphenyl derivatives with phenoxycarbonyl chloride in anhydrous THF at 0–25°C for 2 hours .
- Step 2 : Sulfonylation using naphthalen-2-ylsulfonyl chloride in DCM with triethylamine as a base .
Q. How can researchers characterize this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the carbamate linkage (δ ~155–160 ppm for carbonyl carbons) and sulfonyl group (δ ~125–135 ppm for aromatic protons adjacent to sulfonyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect carbamate C=O stretches (~1700–1750 cm) and sulfonyl S=O stretches (~1350 cm) .
Q. What solvent systems are optimal for solubility and purification?
- Methodological Answer : The compound is likely hydrophobic due to aromatic and sulfonyl groups. Recommended solvents include DCM, THF, or ethyl acetate for dissolution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water mixtures) is effective. Monitor polarity using TLC with UV detection .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Crystallization may require slow evaporation from high-boiling solvents (e.g., DMSO or DMF) or vapor diffusion with anti-solvents (e.g., ether). If twinning occurs, use SHELXL for refinement with the HKLF5 format to handle overlapping reflections. For low-resolution data, employ charge-flipping algorithms in SHELXD or integrate synchrotron sources for high-quality datasets .
Q. What mechanistic insights explain the stability of the carbamate linkage under acidic/basic conditions?
- Methodological Answer : The carbamate group (-OCONH-) is susceptible to hydrolysis under strong acidic/basic conditions. Kinetic studies (e.g., HPLC monitoring) can quantify degradation rates. Computational modeling (DFT) may reveal transition states, while pH-dependent stability assays (buffered solutions at pH 1–13) provide empirical data. Stabilization strategies include steric hindrance via bulky substituents (e.g., naphthalen-2-ylsulfonyl) .
Q. How can reaction byproducts be identified and minimized during synthesis?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., unreacted sulfonyl chloride) or hydrolysis products.
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) or employ scavengers (e.g., molecular sieves) to absorb excess reagents. Temperature control (0–25°C) reduces side reactions like sulfonate ester formation .
Q. What computational methods predict the compound’s bioactivity or binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., acetylcholinesterase for carbamate inhibitors) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data from analogous compounds .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported synthetic yields for similar carbamates?
- Methodological Answer : Variability often arises from moisture sensitivity or catalyst efficiency. Reproduce reactions under inert atmospheres (argon/glovebox) and compare catalysts (e.g., 4-DMAP vs. DBU). Systematic studies with controlled variables (solvent, temperature) can identify optimal conditions. Cross-validate yields using independent characterization (e.g., H NMR integration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
